molecular formula C12H15BrN6O2 B14930633 4-bromo-N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B14930633
M. Wt: 355.19 g/mol
InChI Key: VEHHOZXXEPJQRA-UHFFFAOYSA-N
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Description

4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its dual pyrazole ring structure and the presence of both bromine and carbonyl functional groups. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H15BrN6O2

Molecular Weight

355.19 g/mol

IUPAC Name

4-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H15BrN6O2/c1-3-18-9(7(13)5-15-18)12(21)17-8-6-16-19(4-2)10(8)11(14)20/h5-6H,3-4H2,1-2H3,(H2,14,20)(H,17,21)

InChI Key

VEHHOZXXEPJQRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=C(C=NN2CC)Br)C(=O)N

Origin of Product

United States

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